molecular formula C19H25N5O5S B6530918 2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946226-80-8

2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530918
CAS No.: 946226-80-8
M. Wt: 435.5 g/mol
InChI Key: FHTYQNCGVZXXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at the 2- and 6-positions. The amide nitrogen is linked to a sulfonamide-containing ethyl bridge, which connects to a piperazine ring substituted at the 4-position with a pyrimidin-2-yl group. The sulfonyl group and pyrimidine substituent may enhance solubility and target binding through hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

2,6-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S/c1-28-15-5-3-6-16(29-2)17(15)18(25)20-9-14-30(26,27)24-12-10-23(11-13-24)19-21-7-4-8-22-19/h3-8H,9-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTYQNCGVZXXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Benzamide with two methoxy groups at the 2 and 6 positions.
  • Substituents : A sulfonamide group linked to a piperazine moiety and a pyrimidine ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may target kinases or other signaling molecules critical for cell proliferation and survival.
  • Chitin Synthesis Inhibition : A related compound demonstrated significant inhibition of chitin synthesis in insect models, suggesting potential applications in pest control or as an insecticide .
  • Antiproliferative Effects : Studies indicate that the compound exhibits antiproliferative effects against certain cancer cell lines, making it a candidate for further development in oncology.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
Enzyme InhibitionKinase AssayModerate inhibition observed
Insect BioassayChitin Synthesis InhibitionSignificant inhibition at low concentrations
Cancer Cell LinesMTT Assay on various cancer linesIC50 values indicating potent antiproliferative effects

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of similar benzamide derivatives, compounds with structural similarities to this compound showed promising results against breast and colon cancer cell lines. The study highlighted that modifications in the piperazine and pyrimidine moieties could enhance selectivity and potency against specific cancer types .

Case Study 2: Insecticidal Properties

A related study evaluated the insecticidal properties of benzamide derivatives against C. suppressalis. The findings indicated that compounds with similar structural features effectively inhibited chitin synthesis, leading to larval mortality. This suggests that the compound may have applications in agricultural pest management .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation. A study demonstrated that such compounds could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antidepressant Effects

The piperazine ring in the compound suggests potential antidepressant activity. Compounds containing piperazine have been associated with serotonin receptor modulation, which is crucial for mood regulation. In preclinical studies, similar piperazine derivatives have shown promise in reducing depressive-like behaviors in animal models, indicating a potential pathway for therapeutic development .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of benzamide derivatives. Research has demonstrated that structurally related compounds possess significant antibacterial and antifungal activities. The sulfonamide group may enhance the compound's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for microbial growth .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Ring : The initial step typically involves the reaction of a suitable piperazine derivative with an appropriate electrophile to form the core structure.
  • Introduction of the Pyrimidine Moiety : The pyrimidine component can be synthesized through cyclization reactions involving substituted ureas or thioureas.
  • Sulfonylation : The introduction of the sulfonyl group is often achieved through sulfonation reactions using sulfonyl chlorides or anhydrides.
  • Final Coupling : The final step involves coupling the synthesized components to form the complete benzamide structure.

These synthetic strategies are crucial for optimizing yield and purity while minimizing side products .

Case Study 1: Anticancer Efficacy

A study published in Drug Target Insights highlighted a series of benzamide derivatives that demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The lead compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting that modifications to the benzamide scaffold could yield potent anticancer agents .

Case Study 2: Antidepressant Activity

In a behavioral study assessing the antidepressant effects of piperazine derivatives, researchers found that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential as a novel antidepressant therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

Three structurally related compounds are compared below:

Compound Name Piperazine Substituent Linker Group Key Functional Groups
Target: 2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide Pyrimidin-2-yl Sulfonamide (-SO₂-) Methoxybenzamide, sulfonamide, pyrimidine
Analog 1: 2,6-dimethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide Pyridin-2-yl Sulfonamide (-SO₂-) Methoxybenzamide, sulfonamide, pyridine
Analog 2: 2,6-dimethoxy-N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzamide 3-(Trifluoromethyl)phenyl Ethyl (-CH₂CH₂-) Methoxybenzamide, trifluoromethylphenyl, piperazine

Functional Group Analysis and Hypothesized Bioactivity

Target vs. Analog 1 (Pyrimidine vs. Pyridine Substituent)
  • Pyrimidin-2-yl (Target): Contains two nitrogen atoms in the aromatic ring, enabling additional hydrogen-bond acceptor interactions compared to pyridine. This may improve binding affinity to targets with polar residues (e.g., adenosine receptors or enzymes with catalytic aspartate/glutamate residues) .
  • Pyridin-2-yl (Analog 1): A single nitrogen atom reduces hydrogen-bonding capacity but retains aromatic π-system interactions. This analog may exhibit lower solubility due to reduced polarity.
Target vs. Analog 2 (Sulfonamide vs. Ethyl Linker)
  • Sulfonamides are also known to interact with serine proteases or carbonic anhydrases .
  • Ethyl Linker (Analog 2): The absence of a sulfonyl group reduces polarity, likely increasing lipophilicity and membrane permeability. The 3-(trifluoromethyl)phenyl substituent adds steric bulk and electron-withdrawing effects, which could enhance binding to hydrophobic pockets (e.g., in serotonin or dopamine receptors) .

Electronic and Steric Effects

  • Trifluoromethyl Group (Analog 2): The -CF₃ group is strongly electron-withdrawing, which may alter the electron density of the adjacent phenyl ring and influence binding kinetics. Its hydrophobicity could prolong half-life in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and how can purification challenges be addressed?

  • Methodology :

  • Synthesis : Use nucleophilic substitution reactions between piperazine derivatives and sulfonyl chloride intermediates. For example, refluxing 4-(pyrimidin-2-yl)piperazine with a sulfonyl chloride derivative in acetonitrile with K₂CO₃ as a base (6–8 hours, monitored via TLC) .
  • Purification : Employ normal-phase chromatography (e.g., silica gel with gradients of methanol in dichloromethane) or reverse-phase chromatography (e.g., 10–40% methanol/0.1% formic acid in water) to isolate the compound. Yields can vary (27–61%) depending on substituent steric effects .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to verify sulfonamide and benzamide linkages. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene groups (δ 3.3–3.6 ppm) .
  • Mass Spectrometry : ESI-MS (e.g., m/z 487.1 [M+H]⁺) confirms molecular weight .
  • X-ray Crystallography : For absolute configuration determination, monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (a=11.480 Å, b=15.512 Å) resolve stereochemistry .

Advanced Research Questions

Q. How can researchers identify the biological targets or mechanisms of action for this compound?

  • Methodology :

  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like dopamine D₃ or BCL-2 proteins. Focus on piperazine and sulfonyl groups binding to hydrophobic pockets .
  • In Vitro Assays : Screen against kinase panels (e.g., PI3Kα/mTOR) or apoptosis pathways. Monitor downstream phosphorylation (e.g., Akt/mTOR) via Western blotting .

Q. What strategies are effective for improving selectivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Modulation : Replace the pyrimidin-2-yl group with electron-withdrawing (e.g., 2,3-dichlorophenyl) or bulky substituents (e.g., trifluoromethyl) to enhance D₃ receptor affinity (Kᵢ < 5 nM) .
  • Alkyl Chain Optimization : Extend the ethylsulfonyl linker to a butyl chain, improving membrane permeability and reducing off-target binding (e.g., D₂ receptor selectivity >100-fold) .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodology :

  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) using standardized protocols (e.g., ATP concentrations, incubation times) to rule out variability .
  • Metabolic Stability Tests : Compare hepatic microsomal stability (e.g., human vs. rodent) to explain discrepancies in in vivo efficacy .

Q. What are the best practices for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • Lipophilicity Assessment : Calculate logP values (e.g., using HPLC retention times) to predict blood-brain barrier penetration. Ideal logP for CNS targets: 2–4 .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions. High binding (>95%) may necessitate prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.